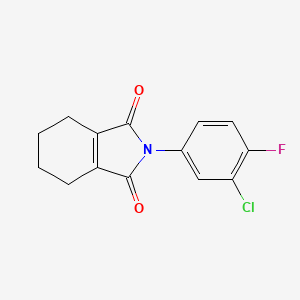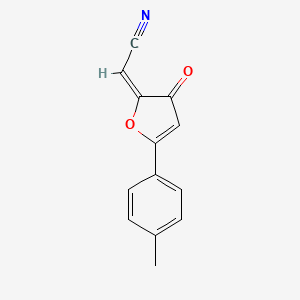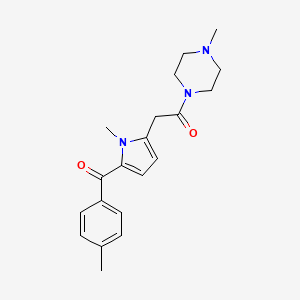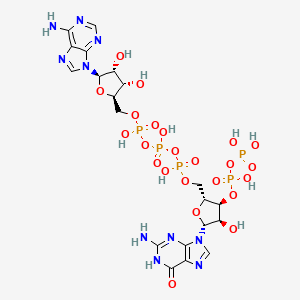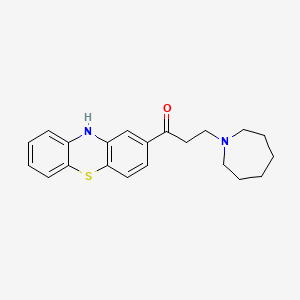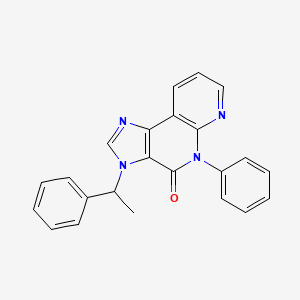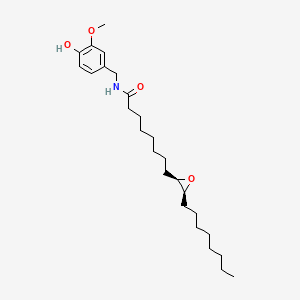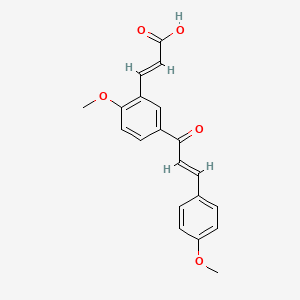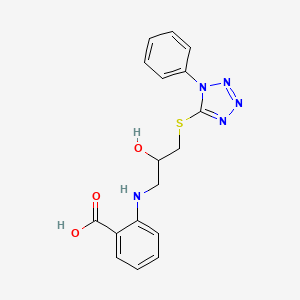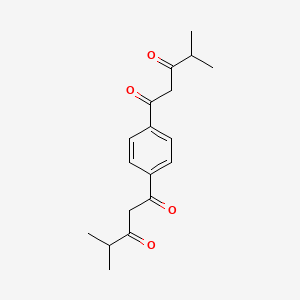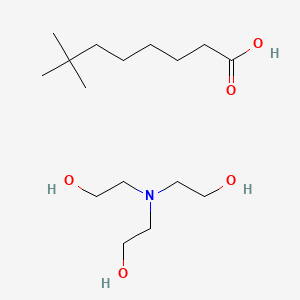
Einecs 282-990-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Einecs 282-990-6 follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using standard techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Einecs 282-990-6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds or intermediates.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce simpler alcohols or hydrocarbons.
Scientific Research Applications
Einecs 282-990-6 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Comparison with Similar Compounds
Einecs 282-990-6 can be compared with other similar compounds, such as:
Decanoic acid: A similar fatty acid with different chain length and properties.
Neodecanoic acid: The parent compound used in the synthesis of this compound.
2,2’,2’'-nitrilotris[ethanol]: The other reactant in the synthesis, which has its own unique properties and applications.
The uniqueness of this compound lies in its specific combination of neodecanoic acid and 2,2’,2’'-nitrilotris[ethanol], which imparts distinct chemical and physical properties .
Properties
CAS No. |
84501-70-2 |
|---|---|
Molecular Formula |
C16H35NO5 |
Molecular Weight |
321.45 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;7,7-dimethyloctanoic acid |
InChI |
InChI=1S/C10H20O2.C6H15NO3/c1-10(2,3)8-6-4-5-7-9(11)12;8-4-1-7(2-5-9)3-6-10/h4-8H2,1-3H3,(H,11,12);8-10H,1-6H2 |
InChI Key |
RQPARFPSPVLTHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


